molecular formula C11H17NO B13589206 4-(3-Amino-3-methylbutyl)phenol

4-(3-Amino-3-methylbutyl)phenol

Cat. No.: B13589206
M. Wt: 179.26 g/mol
InChI Key: MEFFMMAWFPKWRE-UHFFFAOYSA-N
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Description

4-(3-Amino-3-methylbutyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a phenol group substituted with a 3-amino-3-methylbutyl group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(3-Amino-3-methylbutyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-chloromethylbenzene, a nucleophilic substitution reaction can be carried out using a strong base like sodium hydroxide to introduce the amino group . Another method involves the nitrosation of m-cresol followed by hydrogenation reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts, high temperatures, and pressures to ensure high yield and purity. For instance, the nitrosation of m-cresol followed by hydrogenation reduction is a common industrial method .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-3-methylbutyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Amino-3-methylbutyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of high-end resins and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(3-Amino-3-methylbutyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their function. Additionally, the amino group can participate in nucleophilic reactions, further affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Amino-3-methylbutyl)phenol is unique due to the presence of both an amino group and a butyl group on the phenol ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(3-amino-3-methylbutyl)phenol

InChI

InChI=1S/C11H17NO/c1-11(2,12)8-7-9-3-5-10(13)6-4-9/h3-6,13H,7-8,12H2,1-2H3

InChI Key

MEFFMMAWFPKWRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)O)N

Origin of Product

United States

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